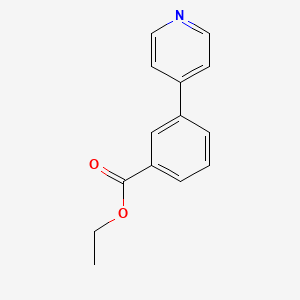
Ethyl 3-(pyridin-4-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(pyridin-4-yl)benzoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(pyridin-4-yl)benzoate typically involves the esterification of 3-(pyridin-4-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
Ethyl 3-(pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(pyridin-4-yl)benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(pyridin-4-yl)benzoic acid.
Reduction: 3-(pyridin-4-yl)benzyl alcohol.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
Ethyl 3-(pyridin-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of ethyl 3-(pyridin-4-yl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-(pyridin-4-yl)benzoic acid: The acid form of the compound.
Ethyl 4-(pyridin-3-yl)benzoate: A structural isomer with the pyridine ring attached at a different position.
Ethyl 2-(pyridin-4-yl)benzoate: Another isomer with the pyridine ring attached at the ortho position.
Uniqueness
Ethyl 3-(pyridin-4-yl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials .
属性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
ethyl 3-pyridin-4-ylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-5-3-4-12(10-13)11-6-8-15-9-7-11/h3-10H,2H2,1H3 |
InChI 键 |
JURNESPAKRBWFF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


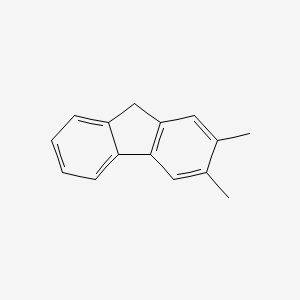
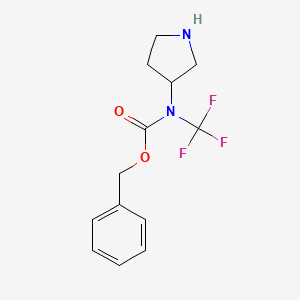
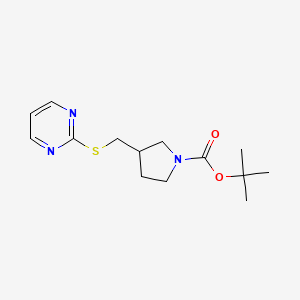
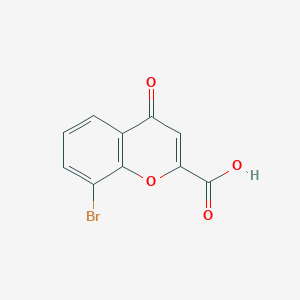
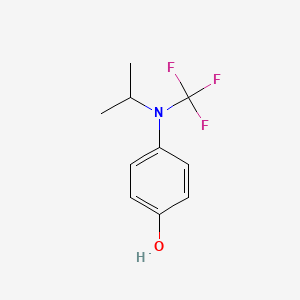

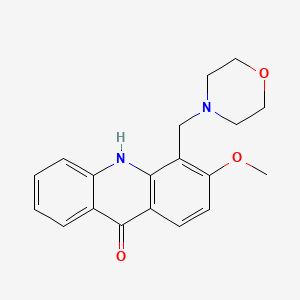
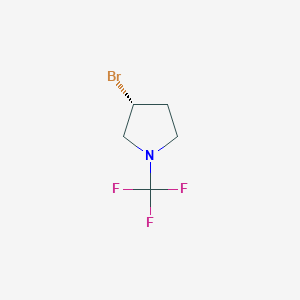

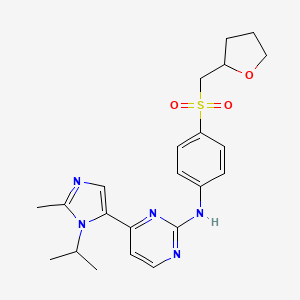
![6-Chlorobenzo[b]thiophene-2-sulfonic acid](/img/structure/B13965627.png)
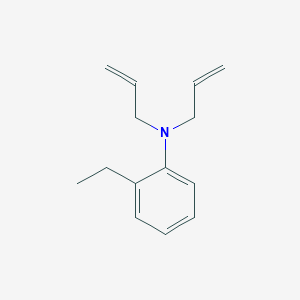
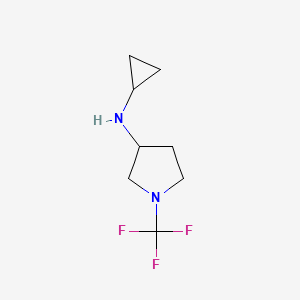
![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)
